- Preparation of azoles containing sulfone, European Patent Organization, , ,
Cas no 918644-73-2 (tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate)
918644-73-2 structure
Product Name:tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
CAS No:918644-73-2
MF:C15H27NO3
MW:269.379784822464
MDL:MFCD12755293
CID:772227
PubChem ID:66701044
Update Time:2024-10-26
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-hydroxy-,1,1-dimethylethyl ester
- 9-HYDROXY-3-AZASPIRO[5.5]UNDECAN-3-CARBOXYLIC ACID TERT-BUTYL ESTER
- 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecan-3-carboxylate
- tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- 1,1-Dimethylethyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (ACI)
- 9-Hydroxy-3-azaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- 3-BOC-9-HYDROXY-3-AZASPIRO[5.5]UNDECANE
- AS-36053
- EN300-223369
- SCHEMBL485056
- SY022806
- NAFAKXTXWZJGHD-UHFFFAOYSA-N
- AKOS016344465
- DB-299259
- 918644-73-2
- F2147-8672
- CS-0171763
- tert-Butyl 9-hydroxy-3-azaspiro [5.5]undecane-3-carboxylate
- SB13783
- tert-butyl9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- MFCD12755293
- DTXSID70735599
- 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-hydroxy-, 1,1-dimethylethyl ester
-
- MDL: MFCD12755293
- Inchi: 1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h12,17H,4-11H2,1-3H3
- InChI Key: NAFAKXTXWZJGHD-UHFFFAOYSA-N
- SMILES: O=C(N1CCC2(CCC(O)CC2)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 269.19909372g/mol
- Monoisotopic Mass: 269.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1±0.1 g/cm3
- Boiling Point: 383.2±42.0 °C at 760 mmHg
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876393-1g |
3-BOC-9-HYDROXY-3-AZASPIRO[5.5]UNDECANE |
918644-73-2 | 97% | 1g |
¥3,354.00 | 2022-09-29 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-1g |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-5g |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 5g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-500mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-250mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-100mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0759-50mg |
9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester |
918644-73-2 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
| TRC | B663800-10mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B663800-50mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B663800-100mg |
3-Boc-9-Hydroxy-3-Azaspiro[5.5]Undecane |
918644-73-2 | 100mg |
$ 250.00 | 2022-06-07 |
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 5 °C; 1 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Reference
- Substituted spiro-amide compounds as bradykinin receptor 1 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C → rt; 1 h, rt
Reference
- Preparation of spirocyclic amides as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Reference
- Preparation of pyrimidinylsulfonamides as b1 bradykinin receptor (b1r) inhibitors for the treatment of pain, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Tetrahydroisoquinoline spiro compound as PRMT5 inhibitor, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; cooled; overnight, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
Reference
- Protein inhibitor or degrading agent, pharmaceutical composition containing same and pharmaceutical use, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 12 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 20 °C
Reference
- Preparation of heterobifunctional compounds as CDK2 degraders and uses thereof, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -10 °C; 12 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Preparation of benzothiazole derivatives as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; cooled; rt; 3 h, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7, rt
Reference
- Preparation of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole derivatives as mycobacterium tuberculosis drugs, China, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Cerium trichloride Solvents: Methanol ; rt → -78 °C
1.2 Reagents: Sodium borohydride ; -78 °C; -78 °C → -20 °C; 30 min, -20 °C
1.3 Reagents: Water
1.2 Reagents: Sodium borohydride ; -78 °C; -78 °C → -20 °C; 30 min, -20 °C
1.3 Reagents: Water
Reference
- Preparation of novel 3-aza-spiro[5.5]undecane derivatives as monoamine neurotransmitter re-uptake inhibitors, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water
Reference
- Substituted benzimidazoles, benzothiazoles and benzoxazoles as bradykinin 1 receptor inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
Reference
- Preparation of spirocyclic indoles as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → -5 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Reference
- Substituted pyrimidine and triazine compounds as bradykinin receptor 1 inhibitors useful in the treatment of pain and other disorders, United States, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; -5 °C; 1 h, rt
Reference
- Preparation of disulfonamides as bradykinin receptor modulators, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1.5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Preparation of tetrahydroisoquinoline compounds for treatment of diseases mediated by PRMT5, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt; 1 h, rt
Reference
- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 20 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Reference
- Bruton's tyrosine kinase degrader containing fused-ring or spiro-ring, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, rt
Reference
- Spirocyclic compounds for treatment of Obesity and Diabetes, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
Reference
- 3-aza-spiro[5.5]undecane derivatives and their use as monoamine neurotransmitter re-uptake inhibitors, United States, , ,
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Raw materials
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Preparation Products
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:918644-73-2)tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Order Number:A905402
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:20
Price ($):594.0/176.0
Email:sales@amadischem.com
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:918644-73-2)tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Purity:99%/99%
Quantity:5g/1g
Price ($):594.0/176.0